Methyl 3-(aziridin-1-yl)-3-phenylpropanoate
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Overview
Description
Methyl 3-(aziridin-1-yl)-3-phenylpropanoate is an organic compound featuring an aziridine ring, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(aziridin-1-yl)-3-phenylpropanoate typically involves the aziridination of alkenes. One common method is the reaction of an alkene with an electrophilic nitrogen source, such as an organic azide, in the presence of a metal catalyst. For instance, the use of copper(II) triflate or ruthenium(II) porphyrin as catalysts can facilitate the formation of aziridines from alkenes .
Industrial Production Methods: Industrial production of aziridines often involves the cyclization of haloamines or amino alcohols. For example, the dehydration of aminoethanol using an oxide catalyst at high temperatures can produce aziridines . Another method involves the reaction of aminoethanol with a sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(aziridin-1-yl)-3-phenylpropanoate can undergo various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain, aziridines are prone to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as primary amines or thiols under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Ring-Opening: Formation of β-amino esters or β-thio esters.
Oxidation: Formation of aziridine N-oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
Methyl 3-(aziridin-1-yl)-3-phenylpropanoate has several applications in scientific research:
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Aziridines are known for their potential antitumor activity, making them candidates for drug development.
Polymer Chemistry: Utilized in the synthesis of polyamines through ring-opening polymerization, which can be used in coatings, gene transfection, and materials templating.
Mechanism of Action
The mechanism of action of methyl 3-(aziridin-1-yl)-3-phenylpropanoate primarily involves the reactivity of the aziridine ring. The ring strain makes the aziridine moiety highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and biological applications . The compound can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds also feature an aziridine ring and exhibit similar reactivity and biological activity.
N-alkyl aziridines: These compounds are structurally similar but differ in the substituents on the nitrogen atom, affecting their reactivity and applications.
Uniqueness: Methyl 3-(aziridin-1-yl)-3-phenylpropanoate is unique due to the presence of both an aziridine ring and a phenylpropanoate moiety. This combination imparts distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry .
Properties
CAS No. |
22482-11-7 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 3-(aziridin-1-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)9-11(13-7-8-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
QOLYVTCWTNUFPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N2CC2 |
Origin of Product |
United States |
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